molecular formula C15H11NO5 B1200951 Bostrycoidin CAS No. 4589-33-7

Bostrycoidin

Cat. No. B1200951
CAS RN: 4589-33-7
M. Wt: 285.25 g/mol
InChI Key: FGNZMGUTILLWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bostrycoidin is a natural product found in Fusarium solani, Fusarium martii, and Coniocarpon cinnabarinum with data available.

Scientific Research Applications

1. Biosynthesis and Heterologous Expression

Bostrycoidin, identified as a red aza-anthraquinone pigment, has been produced through the recreation of the biosynthetic gene cluster containing PKS3 from Fusarium solani. Heterologous expression in Saccharomyces cerevisiae was achieved, yielding bostrycoidin, which highlights its potential for various industrial applications, especially in pigment production (Pedersen et al., 2020).

2. Role in Polyketide Synthesis

Bostrycoidin is part of the biologically active fungal polyketides group produced by Nectria haematococca. Its biosynthesis involves key intermediates like a C(14) heptaketide aldehyde, indicating its importance in fungal metabolite pathways and potential for biotechnological exploitation (Awakawa et al., 2012).

3. Separation and Purification Methods

Research on the separation, concentration, and purification of bostrycoidin from Fusarium solani has been conducted. Membrane filtration was found effective for these processes, showing the feasibility of large-scale production and purification of bostrycoidin for industrial uses (Kristensen et al., 2022).

4. Antimycobacterial and Cytotoxic Activities

Bostrycoidin has been isolated from various fungal sources, such as the endophytic fungus Fusarium sp. BCC14842, and shown to exhibit antimycobacterial and cytotoxic activities. This suggests its potential application in developing new therapeutic agents or as a lead compound in drug discovery (Kornsakulkarn et al., 2011).

5. Application in Biomaterials

Bostrycoidin, also known as bostrycin, has been studied for its potential in biomaterial applications. Its immobilization on surfaces like nonwoven polypropylene fabric enhances the stability of enzymes and provides bacteriostatic effects, indicating its use in biomedical engineering and surface modification of materials (Yang et al., 2012).

properties

CAS RN

4589-33-7

Product Name

Bostrycoidin

Molecular Formula

C15H11NO5

Molecular Weight

285.25 g/mol

IUPAC Name

6,9-dihydroxy-7-methoxy-3-methylbenzo[g]isoquinoline-5,10-dione

InChI

InChI=1S/C15H11NO5/c1-6-3-7-8(5-16-6)14(19)11-9(17)4-10(21-2)15(20)12(11)13(7)18/h3-5,17,20H,1-2H3

InChI Key

FGNZMGUTILLWJB-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=N1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)O

Canonical SMILES

CC1=CC2=C(C=N1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)O

Other CAS RN

4589-33-7

synonyms

bostrycoidin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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